(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester
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Overview
Description
. It is known for its unique chemical structure, which includes a phosphonic acid diethyl ester group and a chlorocarbonyldifluoromethyl group.
Mechanism of Action
Mode of Action
The chlorocarbonyl and difluoromethyl groups may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Phosphonic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The compound’s effects would depend on its specific targets and mode of action .
Preparation Methods
The synthesis of (Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester involves several steps. One common method includes the reaction of chlorocarbonyldifluoromethane with diethyl phosphite under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorocarbonyldifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester can be compared with other similar compounds, such as:
Phosphonic acid diethyl esters: These compounds share the phosphonic acid diethyl ester group but differ in their substituents.
Chlorocarbonyldifluoromethyl derivatives: These compounds have the chlorocarbonyldifluoromethyl group but may have different functional groups attached. The uniqueness of this compound lies in its combination of both the phosphonic acid diethyl ester and chlorocarbonyldifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoroacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF2O4P/c1-3-12-14(11,13-4-2)6(8,9)5(7)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYUQNZVQOGWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)Cl)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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